molecular formula C6H8N2O B183335 2-Amino-6-methylpyridin-3-ol CAS No. 20348-16-7

2-Amino-6-methylpyridin-3-ol

Cat. No. B183335
CAS RN: 20348-16-7
M. Wt: 124.14 g/mol
InChI Key: WJRVHFJZHFWCMS-UHFFFAOYSA-N
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Patent
US05155116

Procedure details

1.24 g (10 mmol) of 2-amino-3-hydroxy-6-methylpyridine are introduced into a three-necked round-bottomed flask. The contents are placed under argon. 20 ml of anhydrous tetrahydrofuran and then 2.43 g (15 mmol) of 1,1-carbonyldiimidazole are added. The mixture is heated to reflux for 6 hours. The reaction medium is evaporated. The crystals obtained are washed with water, filtered off and redissolved in hot methanol. The solution is filtered and re-evaporated.
Quantity
1.24 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.[O:10]1CCC[CH2:11]1>>[CH3:9][C:4]1[N:3]=[C:2]2[NH:1][C:11](=[O:10])[O:8][C:7]2=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
NC1=NC(=CC=C1O)C
Step Two
Name
1,1-carbonyldiimidazole
Quantity
2.43 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction medium is evaporated
CUSTOM
Type
CUSTOM
Details
The crystals obtained
WASH
Type
WASH
Details
are washed with water
FILTRATION
Type
FILTRATION
Details
filtered off
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in hot methanol
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
re-evaporated

Outcomes

Product
Name
Type
Smiles
CC1=CC=C2C(=N1)NC(O2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.